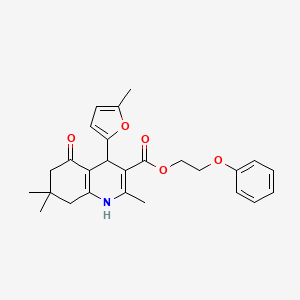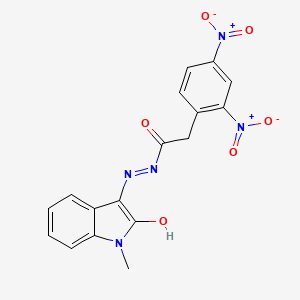
N-(2,2,2-trichloro-1-isopropoxyethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-isopropoxyethyl)-2-furamide, commonly known as TFM, is a chemical compound that has been extensively used for controlling the population of sea lampreys in the Great Lakes region of North America. TFM is a selective toxicant that targets the larval stage of the sea lamprey, which is a parasitic fish that feeds on the blood and body fluids of other fish species. The use of TFM has been successful in reducing the population of sea lampreys, which has led to the recovery of several important fish species in the region.
Mechanism of Action
TFM works by disrupting the ion balance in the cells of sea lamprey larvae. This disrupts their ability to maintain osmotic balance, which ultimately leads to their death. TFM is highly selective for sea lamprey larvae and does not affect other fish species or aquatic organisms.
Biochemical and Physiological Effects
TFM has been shown to have minimal effects on non-target species. However, some studies have reported that TFM can cause changes in the behavior and physiology of certain fish species. For example, exposure to TFM has been shown to increase the levels of cortisol, a stress hormone, in some fish species.
Advantages and Limitations for Lab Experiments
TFM has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. TFM is also highly selective for sea lamprey larvae, which makes it an ideal tool for studying the biology and physiology of these organisms. However, TFM has some limitations. It is toxic to aquatic organisms, which makes it difficult to use in experiments that involve other fish species. Additionally, TFM is not effective against adult sea lampreys, which limits its usefulness for studying the behavior and physiology of these organisms.
Future Directions
1. Development of new selective toxicants for controlling sea lampreys that are more effective and have fewer side effects than TFM.
2. Investigation of the long-term effects of TFM exposure on non-target species in the Great Lakes region.
3. Study of the molecular mechanisms underlying the selectivity of TFM for sea lamprey larvae.
4. Development of new methods for delivering TFM to sea lamprey larvae that are more efficient and cost-effective.
5. Investigation of the effects of TFM exposure on the behavior and physiology of sea lamprey larvae at different developmental stages.
Synthesis Methods
TFM can be synthesized by reacting 2-furoyl chloride with 2,2,2-trichloro-1-isopropoxyethanol in the presence of a base such as triethylamine. The reaction yields TFM as a white crystalline solid with a melting point of 70-72°C.
Scientific Research Applications
TFM has been extensively studied for its effectiveness in controlling the population of sea lampreys. Several studies have shown that TFM is highly effective in reducing the number of sea lamprey larvae in rivers and streams. TFM is also relatively safe for non-target species, which makes it an attractive option for controlling sea lampreys in the Great Lakes region.
properties
IUPAC Name |
N-(2,2,2-trichloro-1-propan-2-yloxyethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO3/c1-6(2)17-9(10(11,12)13)14-8(15)7-4-3-5-16-7/h3-6,9H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLQZTKCFCGLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trichloro-1-(propan-2-yloxy)ethyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)

![5-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5235377.png)
![3-methyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5235381.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)
![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)
![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
